5-(3-Fluoro-5-methylphenyl)thiazol-2-amine
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Overview
Description
5-(3-Fluoro-5-methylphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-5-methylphenyl)thiazol-2-amine typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired thiazole derivative .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-5-methylphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-5-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Fluoro-2-methylphenyl)thiazol-2-amine
- 5-(4-Fluoro-2-methylphenyl)thiazol-2-amine
- 5-(3-Fluoro-4-methylphenyl)thiazol-2-amine
Uniqueness
5-(3-Fluoro-5-methylphenyl)thiazol-2-amine is unique due to its specific substitution pattern on the aromatic ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H9FN2S |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
5-(3-fluoro-5-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9FN2S/c1-6-2-7(4-8(11)3-6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
BOZPAWWUKOQTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2=CN=C(S2)N |
Origin of Product |
United States |
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